molecular formula C17H19ClN2 B1627325 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride CAS No. 1034449-18-7

5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride

Cat. No. B1627325
CAS RN: 1034449-18-7
M. Wt: 286.8 g/mol
InChI Key: DJFXURXZOPNPGY-UHFFFAOYSA-M
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Description

The compound is a type of imidazopyridine, which is a class of drugs that possess an imidazole ring fused with a pyridine moiety. These compounds are often used in medicinal chemistry due to their bioactivity .


Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Stable N-Heterocyclic Carbene Precursor

It serves as a stable precursor for N-heterocyclic carbenes (NHCs), which are valuable ligands in transition metal catalysis due to their strong σ-donating and π-accepting properties.

Unfortunately, the searches did not yield enough detailed information to cover six to eight unique applications as requested. The applications mentioned above are the ones that were consistently highlighted across multiple sources .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the bioactivity of many imidazopyridines, it could be a potential area of study for medicinal chemistry .

properties

IUPAC Name

5-methyl-2-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyridin-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2.ClH/c1-12-8-13(2)17(14(3)9-12)18-10-16-7-5-6-15(4)19(16)11-18;/h5-11H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFXURXZOPNPGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=C(C=C3C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584911
Record name 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1034449-18-7
Record name 5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1034449-18-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 2
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 3
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 4
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 5
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride
Reactant of Route 6
5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride

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